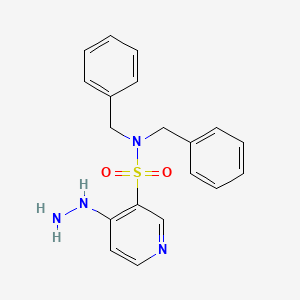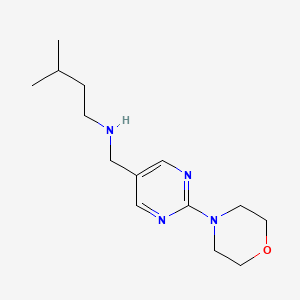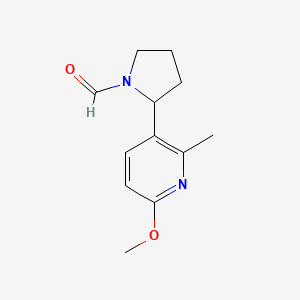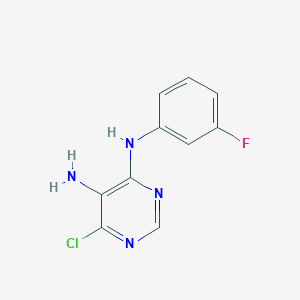![molecular formula C15H14N2O B11803532 N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)
N-Benzyl-5-methylbenzo[d]isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-methylbenzo[d]isoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
The synthesis of N-Benzyl-5-methylbenzo[d]isoxazol-3-amine can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
N-Benzyl-5-methylbenzo[d]isoxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Benzyl-5-methylbenzo[d]isoxazol-3-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-Benzyl-5-methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of monoamine oxidase enzymes, which play a critical role in neurological disorders . The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
N-Benzyl-5-methylbenzo[d]isoxazol-3-amine can be compared with other similar compounds, such as:
N-Benzyl-5-phenylisoxazole-3-carbohydrazide: This compound also contains an isoxazole ring and has been studied for its enzyme inhibition properties.
N-Substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles: These compounds have shown potent antibacterial and antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C15H14N2O |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
N-benzyl-5-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C15H14N2O/c1-11-7-8-14-13(9-11)15(17-18-14)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |
Clave InChI |
VWLSRKCBBMGVBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)ON=C2NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)
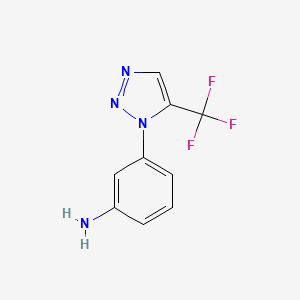
![5-Chloro-2-(2-fluorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803459.png)
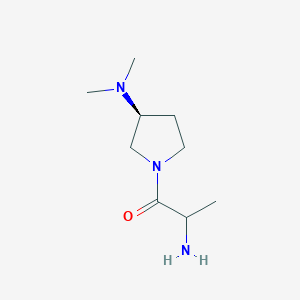
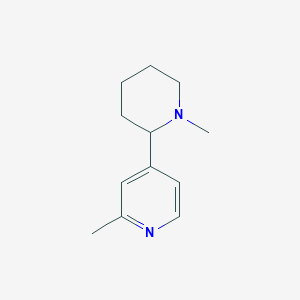

![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)
